molecular formula C13H16N2O B13929343 5-(Cyclopentylmethoxy)-1h-pyrrolo[2,3-b]pyridine

5-(Cyclopentylmethoxy)-1h-pyrrolo[2,3-b]pyridine

Cat. No.: B13929343
M. Wt: 216.28 g/mol
InChI Key: MBOBLLDAOKAOCG-UHFFFAOYSA-N
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Description

5-(Cyclopentylmethoxy)-1h-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by a pyrrolo[2,3-b]pyridine core with a cyclopentylmethoxy substituent, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopentylmethoxy)-1h-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of sodium alkoxide (sodium ethoxide or sodium methoxide) as both reagent and catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopentylmethoxy)-1h-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolo[2,3-b]pyridine core.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-(Cyclopentylmethoxy)-1h-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Cyclopentylmethoxy)-1h-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Cyclopentylmethoxy)-1h-pyrrolo[2,3-b]pyridine is unique due to its specific substituent, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

5-(cyclopentylmethoxy)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H16N2O/c1-2-4-10(3-1)9-16-12-7-11-5-6-14-13(11)15-8-12/h5-8,10H,1-4,9H2,(H,14,15)

InChI Key

MBOBLLDAOKAOCG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COC2=CN=C3C(=C2)C=CN3

Origin of Product

United States

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